molecular formula C10H21N B8609081 N,N-Di(propan-2-yl)but-1-en-1-amine CAS No. 112185-30-5

N,N-Di(propan-2-yl)but-1-en-1-amine

Cat. No. B8609081
M. Wt: 155.28 g/mol
InChI Key: CIYJLXPCPUPMSU-UHFFFAOYSA-N
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Patent
USRE039420E1

Procedure details

6.25 ml (69.3 mmol) of butyraldehyde and 19.44 ml (139 mmol) of diisopropylamine were dissolved in 30 ml of benzene, and the mixture was heated under reflux, while removing the water produced, until the production of water stopped (about 15 hours). The solvent was then removed by distillation under reduced pressure, and the residue was distilled under atmospheric pressure. Those fractions of the distillate having a boiling point of from 140 to 160° C. were collected, to give 6.95 g of the title compound as a pale yellow oily substance (yield 65%).
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
19.44 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7]>C1C=CC=CC=1>[CH:6]([N:9]([CH:1]=[CH:2][CH2:3][CH3:4])[CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
6.25 mL
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
19.44 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
while removing the water
CUSTOM
Type
CUSTOM
Details
produced, until the production of water
CUSTOM
Type
CUSTOM
Details
(about 15 hours)
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
of from 140 to 160° C.
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(C)C)C=CCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.